Mucochloric acid
Overview
Description
Mucochloric acid, also known as this compound, is an organic compound with the molecular formula C₄H₂Cl₂O₃. It is a chlorinated derivative of malealdehydic acid and is characterized by its two chlorine atoms attached to the malealdehydic acid structure. This compound is known for its reactivity and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mucochloric acid can be synthesized through the chlorination of malealdehydic acid. One common method involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, dichloromalealdehydic acid is produced by the oxidation of dichloromaleic anhydride. This process involves the use of aqueous hydrogen peroxide in the presence of selenium dioxide as a catalyst. The reaction is conducted at temperatures between 60°C and 70°C for 6 to 24 hours. The resulting product is then purified through distillation and recrystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form dichloromaleic anhydride. This reaction is typically carried out using hydrogen peroxide as the oxidizing agent.
Reduction: The compound can be reduced to form dichloromalealdehyde using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups. For example, it can react with nucleophiles such as amines to form amide derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide, temperatures between 60°C and 70°C.
Reduction: Sodium borohydride, room temperature.
Substitution: Amines, room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Dichloromaleic anhydride.
Reduction: Dichloromalealdehyde.
Substitution: Amide derivatives.
Scientific Research Applications
Mucochloric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated derivatives and as an intermediate in the synthesis of other compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein modification due to its reactive nature.
Mechanism of Action
The mechanism by which dichloromalealdehydic acid exerts its effects is primarily through its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in its use as an antibacterial agent, where it disrupts bacterial cell function by modifying essential proteins and enzymes .
Comparison with Similar Compounds
Mucochloric acid: Another name for dichloromalealdehydic acid, highlighting its chlorinated structure.
Dichloromaleic anhydride: A closely related compound that can be synthesized from dichloromalealdehydic acid through oxidation.
Dichloromalealdehyde: A reduction product of dichloromalealdehydic acid.
Uniqueness: this compound is unique due to its dual chlorine atoms, which confer distinct reactivity and properties compared to its non-chlorinated counterparts. This makes it particularly useful in applications requiring strong electrophilic reactivity, such as in the synthesis of chlorinated derivatives and in antibacterial formulations.
Properties
IUPAC Name |
(E)-2,3-dichloro-4-oxobut-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMLZKVIXLWTCI-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=C(C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)/C(=C(/C(=O)O)\Cl)/Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellowish solid; [CHEMINFO] Crystalline solid; [MSDSonline] | |
Record name | Mucochloric acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6210 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
212 °F (100 °C): closed cup | |
Details | Sigma-Aldrich; Material Safety Data Sheet for Mucochloric Acid 6 pp. (February 1, 2006). Available from, as of August 1, 2008: https://www.sigmaaldrich.com/MSDS/MSDS/DisplayMSDSPage.do | |
Record name | MUCOCHLORIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7230 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in chlorinated and oxygenated solvents, Slightly soluble in cold water; soluble in hot water, not benzene, alcohol. | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1089 | |
Record name | MUCOCHLORIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7230 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.001 [mmHg] | |
Record name | Mucochloric acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6210 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
The action of the drinking water mutagen 3,4-dichloro-5-hydroxy-2(5H)-furanone (MCA) on the plasmid phi X174 converted this initially closed circular, supercoiled (SC) DNA to its relaxed (R) and linear (L) forms. Kinetic analysis of this process gave results coinciding with a sequential, two-step cleavage model whereby the SC was cleaved to the R form, which in its turn was cleaved to the L form. The actions of two additional chlorine-substituted 2(5H)-furanones, reduced MCA (RMCA) and the C-5 isopropyl ether of MCA (MCA-IPE), were compared to that of MCA. Incubation of SC-phi X174 with RMCA gave R form only while MCA-IPE had virtually no effect. Likewise, neither methyl methanesulfonate nor sodium azide cleaved SC-phi X174 to its L form, under conditions whereby MCA caused the formation of L form. Also, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) caused formation of R form, but no apparent L form. Increasing concentration of glutathione diminished cleavage of SC phi X174 by MCA, but increased cleavage for MX. The DNA cleavage action of MCA was unique, among the several stronger and weaker mutagens investigated, in its action phi X174., .../It was/ found that /3,4-(dichloro)-5-hydroxy-2(5H)-furanone/ (MA) forms ethenocarbaldehyde derivatives with adenosine and cytidine, with chloroacetaldehyde being an intermediate. ...Ethenocytosine adducts formed by vinyl chloride cause G:C to A:T transitions as reported for MA. | |
Details | WHO; Environ Health Criteria 216: Disinfectants and Disinfectant by-products. (2000) Available from, as of July 23, 2004: https://www.inchem.org/documents/ehc/ehc/ehc216.htm | |
Record name | MUCOCHLORIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7230 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic prisms from ether and ligroin, Plates from water | |
CAS No. |
57697-64-0, 87-56-9 | |
Record name | Mucochloric acid (racemic) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057697640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenoic acid, 2,3-dichloro-4-oxo-, (2Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Mucochloric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MUCOCHLORIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7230 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
127 °C | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1089 | |
Record name | MUCOCHLORIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7230 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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